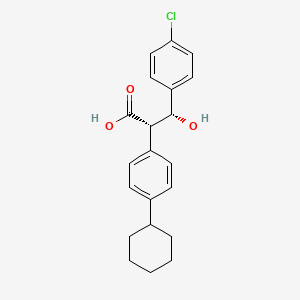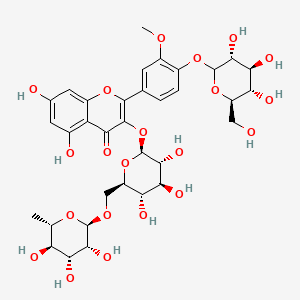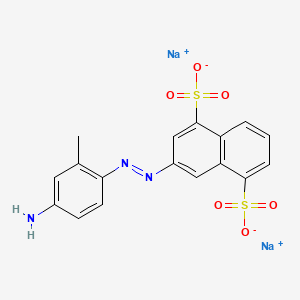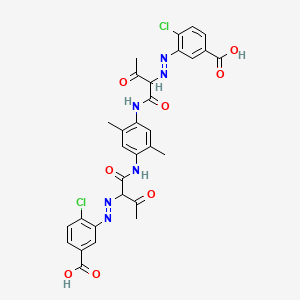
Thymidine, 3'-S-ethyl-3'-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-S-ethyl-3’-thio- is a modified nucleoside where the 3’-hydroxyl group of thymidine is replaced by a thioether group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific research applications, particularly in the fields of nucleic acid chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-S-ethyl-3’-thio- typically involves the substitution of the 3’-hydroxyl group with a thioether group. One common method includes the use of a thioetherification reaction where thymidine is treated with an appropriate thiol reagent under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods: While detailed industrial production methods for Thymidine, 3’-S-ethyl-3’-thio- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine, 3’-S-ethyl-3’-thio- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thymidine, 3’-S-ethyl-3’-thio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of nucleic acid probes and primers for molecular biology techniques.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of specialized nucleic acid-based materials and diagnostics.
Mécanisme D'action
The mechanism by which Thymidine, 3’-S-ethyl-3’-thio- exerts its effects involves its incorporation into nucleic acids. The thioether modification can alter the nucleic acid’s structure and function, affecting processes such as replication, transcription, and enzymatic degradation. The compound can interact with various molecular targets, including DNA and RNA polymerases, nucleases, and other nucleic acid-binding proteins, thereby influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Thymidine: The unmodified nucleoside.
3’-Thio-thymidine: A similar compound with a sulfur atom replacing the 3’-oxygen.
2’-Deoxy-3’-thio-thymidine: Another analog with a sulfur substitution at the 3’-position.
Comparison: Thymidine, 3’-S-ethyl-3’-thio- is unique due to the presence of the ethyl-thioether group at the 3’-position, which can confer distinct chemical and biological properties compared to other thymidine analogs. This modification can enhance the compound’s stability, alter its interaction with enzymes, and provide unique functionalities for research and therapeutic applications .
Propriétés
Numéro CAS |
70465-86-0 |
|---|---|
Formule moléculaire |
C12H18N2O4S |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1 |
Clé InChI |
ZWPXGLDYWMZUND-KXUCPTDWSA-N |
SMILES isomérique |
CCS[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canonique |
CCSC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
